molecular formula C21H21NO3 B7745035 (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate

(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate

Cat. No.: B7745035
M. Wt: 335.4 g/mol
InChI Key: GSLMZRBRSBIECK-NBVRZTHBSA-N
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Description

(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their adhesive properties and are widely used in various industrial applications

Properties

IUPAC Name

(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-13-24-19-9-7-17(8-10-19)14-18(15-22)21(23)25-20-11-5-16(4-2)6-12-20/h5-12,14H,3-4,13H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLMZRBRSBIECK-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-propoxyphenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, leading to the formation of different cyanoacrylate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various cyanoacrylate derivatives.

Scientific Research Applications

(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioadhesive in medical applications.

    Medicine: Explored for its use in drug delivery systems due to its adhesive properties.

    Industry: Utilized in the production of adhesives and sealants for various industrial applications.

Mechanism of Action

The mechanism of action of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its ability to form strong covalent bonds with various substrates. This property is primarily due to the presence of the cyano group, which acts as an electron-withdrawing group, making the compound highly reactive. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyanoacrylate
  • Methyl cyanoacrylate
  • Butyl cyanoacrylate

Comparison

Compared to other cyanoacrylates, (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate exhibits unique properties due to the presence of the ethylphenyl and propoxyphenyl groups. These groups enhance the compound’s adhesive properties and increase its reactivity, making it more suitable for specific applications in medicine and industry.

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